![molecular formula C17H16N4O B15063106 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one
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Overview
Description
3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-aminoquinazolin-4-one. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions. These methods prioritize high yield and purity, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and various amine derivatives .
Scientific Research Applications
3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one has a broad range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biochemical studies.
Medicine: Due to its therapeutic properties, it is investigated for potential use in drug development, particularly for anti-cancer and anti-inflammatory drugs.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-[(4-substituted-benzylidene)amino]-2-phenyl-3H-quinazolin-4-ones: These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their biological activities.
Quinazolin-4(3H)-one derivatives: These derivatives have different substituents at various positions on the quinazoline ring, resulting in diverse therapeutic properties.
Uniqueness
3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11- |
InChI Key |
TVBTXIOYQVJHOK-ODLFYWEKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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